N-Ethylbenzene-1,4-disulfonamide
Description
The study of N-Ethylbenzene-1,4-disulfonamide is intrinsically linked to the expansive field of sulfonamide chemistry. This class of compounds, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, has proven to be a cornerstone in both organic synthesis and the development of new materials.
Structure
3D Structure
Properties
CAS No. |
90197-90-3 |
|---|---|
Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-N-ethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) |
InChI Key |
JUWADOCCPHGRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethylbenzene 1,4 Disulfonamide and Analogous N Substituted Benzene Disulfonamides
Classical and Contemporary Approaches to Sulfonamide and Disulfonamide Synthesis
The formation of the sulfonamide bond (S-N) is central to the synthesis of the target compounds. Over the years, a variety of methods have been developed, from foundational reactions to more advanced, efficient protocols.
The most traditional and widely practiced method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. wikipedia.orgcbijournal.com This reaction forms the sulfonamide bond with the concurrent release of hydrochloric acid (HCl). wikipedia.org To neutralize the acid byproduct, a base, such as pyridine or triethylamine, is typically added to the reaction mixture. wikipedia.orgscielo.br
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The Hinsberg reaction, a classic chemical test, is based on this reactivity to distinguish between primary, secondary, and tertiary amines. wikipedia.org The robustness and simplicity of this method have made it a cornerstone of sulfonamide synthesis for decades. sci-hub.se While highly effective, this approach can be limited by the need for harsh conditions for less nucleophilic amines and the potential for undesired side reactions, such as the formation of disulfonamides with primary amines. researchgate.net
Contemporary advancements have focused on improving this classical method. One-pot procedures that generate the sulfonyl chloride in situ from thiols or sulfonic acids, followed by immediate reaction with an amine, offer increased efficiency and avoid the isolation of reactive sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net For instance, thiols can be converted to sulfonyl chlorides through oxidative chlorination using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), which then react with an amine in the same vessel to yield the final sulfonamide. researchgate.net
N-alkylation is a key strategy for introducing substituents onto the nitrogen atom of a pre-existing sulfonamide. This method is crucial for synthesizing N-substituted and N,N-disubstituted sulfonamides.
Classical N-alkylation involves the reaction of a sulfonamide with an alkyl halide in the presence of a base. nih.gov However, more advanced and milder methods have been developed. The Mitsunobu reaction provides a pathway to convert alcohols into N-alkylated sulfonamides. nih.gov Another approach utilizes trichloroacetimidates as alkylating agents, which can react with sulfonamides under thermal conditions without the need for an external catalyst. nih.gov This reaction is particularly effective for sulfonamides that are not sterically hindered. nih.gov
Modern catalytic systems have further expanded the scope of N-alkylation. Manganese-catalyzed "borrowing hydrogen" reactions enable the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents, which is considered a greener approach as water is the only byproduct. organic-chemistry.org Similarly, Lewis acids like FeCl₃ and ZnCl₂ can catalyze the reaction of sulfonamides with alkyl halides such as 1,2-dibromo-2-phenylethane. dnu.dp.ua
Targeted Synthesis of Benzene-1,4-disulfonamide Scaffolds
The synthesis of the specific benzene-1,4-disulfonamide core, the foundational structure for N-Ethylbenzene-1,4-disulfonamide, involves a multi-step process.
Disulfonation of Benzene (B151609) : The process begins with the disulfonation of benzene. To achieve the desired 1,4-substitution pattern, benzene is typically heated with fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), the active electrophile. This reaction yields benzene-1,4-disulfonic acid.
Conversion to Disulfonyl Chloride : The resulting benzene-1,4-disulfonic acid is then converted into the more reactive intermediate, benzene-1,4-disulfonyl chloride. This is accomplished by treating the disulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Formation of the Disulfonamide : In the final step, the benzene-1,4-disulfonyl chloride is reacted with the desired amine. To synthesize this compound, two equivalents of ethylamine would be reacted with benzene-1,4-disulfonyl chloride. For unsymmetrical derivatives, a stepwise approach with different amines can be employed. nih.govresearchgate.net This reaction is generally carried out in the presence of a base to neutralize the HCl formed.
This targeted sequence allows for the controlled construction of the benzene-1,4-disulfonamide scaffold, which can then be functionalized with various substituents on the nitrogen atoms. nih.gov
Polymer-Supported N-Substituted Disulfonamide Reagents and Catalysts
Polymer-supported reagents offer significant advantages in chemical synthesis, including simplified purification, potential for reagent recycling, and ease of handling. biotage.comsopachem.com In the context of disulfonamides, specific polymer-bound and related multi-halo reagents have been developed as effective catalysts and reagents for various organic transformations.
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), abbreviated as [PCBS], is a polymer-supported N-halo sulfonamide reagent. scielo.brresearchgate.net It is important to note that this specific reagent is derived from the benzene-1,3-disulfonamide isomer.
The preparation involves a two-step process:
Synthesis of the Polymer Backbone : First, poly(N-ethyl-benzene-1,3-disulfonamide) is synthesized.
Halogenation : The polymer is then halogenated. For the synthesis of [PCBS], the powdered poly(N-ethyl-benzene-1,3-disulfonamide) is treated with a solution of sodium hypochlorite (NaOCl). scielo.brscispace.com Acetic acid is subsequently added to the solution. The resulting insoluble chlorinated polymer is then isolated by filtration and washed with water. scielo.brscispace.com
This solid-supported reagent, [PCBS], has been demonstrated to be an effective and reusable catalyst for reactions such as the synthesis of bis-indolyl methanes. scielo.brresearchgate.net
N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide [TCBDA] is a related, non-polymeric reagent that is also highly effective in organic synthesis. scielo.brorganic-chemistry.org Similar to [PCBS], it is derived from the benzene-1,3-disulfonamide scaffold.
The synthesis of [TCBDA] is analogous to that of its polymer-supported counterpart. It is prepared by the direct chlorination of the parent benzene-1,3-disulfonamide. The process involves dissolving benzene-1,3-disulfonamide in a sodium hypochlorite solution, followed by the addition of acetic acid. scielo.brscispace.com The resulting solid N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide is then collected by filtration. scielo.br
[TCBDA] has been utilized as a novel catalytic reagent for various organic transformations, including the synthesis of bis-indolyl methanes and the conversion of primary amines to nitriles and aldehydes. scielo.brorganic-chemistry.org Both [PCBS] and [TCBDA] are noted for their stability, ease of preparation, and efficiency under mild reaction conditions. scielo.brorganic-chemistry.org
The table below summarizes the yields of bis(indolyl)methane synthesis using [TCBDA] as a catalyst with various aldehydes, demonstrating its efficiency.
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | C₆H₅CHO | 5 | 96 |
| 2 | 4-MeC₆H₄CHO | 10 | 95 |
| 3 | 4-ClC₆H₄CHO | 8 | 98 |
| 4 | 4-NO₂C₆H₄CHO | 15 | 92 |
| 5 | 2-ClC₆H₄CHO | 12 | 96 |
Data sourced from reaction of various aldehydes with indole (B1671886) in the presence of TCBDA in ethanol at room temperature. scielo.br
Green Chemistry Principles in Disulfonamide Synthesis
The integration of green chemistry into the synthesis of N-substituted benzene disulfonamides addresses several key areas, including the use of alternative energy sources, greener solvents and catalysts, and the design of more atom-economical reaction pathways. These strategies aim to reduce the environmental footprint associated with traditional synthetic methods, which often rely on volatile organic solvents and hazardous reagents.
Recent research has highlighted the potential of energy-efficient techniques such as ultrasound and microwave irradiation to accelerate reaction times and improve yields in sulfonamide synthesis. For instance, ultrasound-assisted condensation of aryl sulfonyl chlorides with aryl amines in the presence of ferric chloride-bentonite in ethanol has been shown to produce aryl sulfonamides in yields exceeding 70% researchgate.net. This method offers a cleaner and more rapid alternative to conventional heating.
Similarly, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of sulfonamide-containing compounds. Studies have demonstrated the successful synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives with high yields under microwave irradiation nih.gov. This technique significantly reduces reaction times compared to traditional methods.
The choice of solvent is another critical aspect of green synthesis. Efforts are being made to replace traditional, often toxic, organic solvents with more environmentally friendly alternatives. Water, ethanol, and deep eutectic solvents are gaining traction as viable green solvents for sulfonamide synthesis. Catalyst-free approaches in these benign solvents are particularly attractive as they simplify purification processes and reduce waste.
Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green chemistry. These methods not only eliminate the environmental impact of solvents but can also lead to improved reaction kinetics and easier product isolation. For example, the synthesis of N-substituted cyclic imides has been achieved in very high yields through microwave-assisted condensation of diacids and amines under solvent-free conditions.
The following tables summarize key research findings in the application of green chemistry principles to the synthesis of analogous N-substituted sulfonamides, highlighting the reaction conditions and outcomes.
Table 1: Ultrasound-Assisted Synthesis of Aryl Sulfonamides
| Entry | Aryl Sulfonyl Chloride | Aryl Amine | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzenesulfonyl chloride | Aniline | Ferric chloride-bentonite | Ethanol | >70 | researchgate.net |
| 2 | p-Toluenesulfonyl chloride | 4-Nitroaniline | Ferric chloride-bentonite | Ethanol | >70 | researchgate.net |
| 3 | 4-Chlorobenzenesulfonyl chloride | 2-Aminobenzoic acid | Ferric chloride-bentonite | Ethanol | >70 | researchgate.net |
Table 2: Microwave-Assisted Synthesis of Benzenesulfonamide Derivatives
| Entry | Reactant 1 | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4-Hydrazinobenzenesulfonamide hydrochloride | Chalcone derivative 1 | Ethanol | 300 | 7 | High | nih.gov |
| 2 | 4-Hydrazinobenzenesulfonamide hydrochloride | Chalcone derivative 2 | Ethanol | 300 | 7 | High | nih.gov |
| 3 | Phthalic anhydride | Aniline | None | - | - | High |
While specific data on the green synthesis of this compound is limited in the reviewed literature, the principles and methodologies demonstrated for analogous sulfonamides provide a strong foundation for the development of sustainable synthetic routes for this target compound. Future research will likely focus on adapting these green techniques to the synthesis of disulfonamides, with an emphasis on optimizing reaction conditions to maximize yield and minimize environmental impact.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule. For N-Ethylbenzene-1,4-disulfonamide, both ¹H and ¹³C NMR would provide definitive evidence of its constitution by mapping the chemical environments of the hydrogen and carbon atoms.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group and the aromatic protons.
Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.8 and 8.2 ppm. Due to the symmetrical 1,4-substitution pattern, the four aromatic protons should appear as a singlet, or a complex AA'BB' system that might resolve into two doublets, reflecting their chemical equivalence.
Ethyl Group Protons: The ethyl group (-CH₂CH₃) will present a characteristic pattern. The methylene protons (-CH₂) adjacent to the nitrogen atom of the sulfonamide group would likely appear as a quartet around δ 3.0-3.5 ppm. The terminal methyl protons (-CH₃) would be observed further upfield as a triplet, likely in the δ 1.1-1.3 ppm region. The splitting pattern (quartet and triplet) arises from spin-spin coupling between the adjacent methylene and methyl protons.
N-H Proton: A signal for the proton on the sulfonamide nitrogen (N-H) would also be expected. This peak is often broad and its chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments.
Aromatic Carbons: Due to the symmetry of the 1,4-disubstituted ring, only two signals are expected for the aromatic carbons. One signal for the two carbons bearing the sulfonamide groups (ipso-carbons) and another for the four carbons bearing hydrogen atoms.
Ethyl Group Carbons: Two distinct signals would confirm the ethyl group: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm the connectivity between protons on adjacent carbons (e.g., within the ethyl group) and to directly link protons to their attached carbons, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic C-H | 7.8 - 8.2 | Singlet or Doublet | 125 - 130 |
| Aromatic C-S | - | - | 140 - 145 |
| Ethyl -CH₂- | 3.0 - 3.5 | Quartet | 40 - 45 |
Note: This table contains predicted values based on analogous structures; it is not based on published experimental data for the specific compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
Expected IR Spectrum: The IR spectrum of this compound would be dominated by absorptions characteristic of the sulfonamide group and the substituted benzene ring.
S=O Stretching: The two sulfonyl groups (S=O) would give rise to strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations are expected, typically appearing near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
N-H Stretching: A moderate absorption band for the N-H stretch of the secondary sulfonamide is expected in the region of 3300-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
S-N Stretching: The S-N stretching vibration is expected to show a band in the 940-900 cm⁻¹ range.
Aromatic Substitution Pattern: A band in the 850-800 cm⁻¹ region would be indicative of the 1,4-disubstitution pattern on the benzene ring.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| S=O | Asymmetric Stretch | 1350 - 1300 (Strong) | Weak |
| S=O | Symmetric Stretch | 1160 - 1140 (Strong) | Strong |
| N-H | Stretch | 3300 - 3200 (Moderate) | Weak |
| Aromatic C-H | Stretch | > 3000 (Variable) | Strong |
| Aliphatic C-H | Stretch | < 3000 (Variable) | Strong |
Note: This table contains predicted values based on analogous structures; it is not based on published experimental data for the specific compound.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It would be used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns.
Using a technique like electrospray ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular formula C₈H₁₂N₂O₄S₂ and a molecular weight of 264.32 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern in tandem MS (MS/MS) would reveal key structural features. Expected fragmentation pathways for the protonated molecule could include:
Loss of an ethyl group (-CH₂CH₃).
Cleavage of the S-N bond.
Loss of sulfur dioxide (SO₂).
Fissions of the benzene ring structure.
Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the ethyl group to a sulfonamide, which is in turn attached to the benzene-1,4-disulfonyl core.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the solid state with very high precision.
The resulting crystal structure would confirm:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., S=O, S-N, S-C, C-C) and angles, which can provide insight into the electronic nature of the bonding.
Conformation: The exact conformation of the ethyl group relative to the sulfonamide and the orientation of the sulfonamide groups relative to the benzene ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, highlighting intermolecular forces such as hydrogen bonding. It is highly probable that the N-H proton and the sulfonyl oxygens would participate in hydrogen bonding, creating extended networks in the solid state. These interactions are crucial for understanding the physical properties of the compound, such as melting point and solubility.
Without experimental data, it is not possible to provide specific crystallographic parameters such as unit cell dimensions or space group.
Derivatization and Functionalization Strategies for N Ethylbenzene 1,4 Disulfonamide
Modification of the N-Ethyl Substituent
The N-ethyl group on the secondary sulfonamide is generally the least reactive moiety of the molecule. Direct modification of this saturated alkyl chain without affecting other functional groups presents a significant synthetic challenge. Most strategies would likely involve indirect methods or harsh conditions that could compromise the integrity of the rest of the molecule. However, several potential transformations can be considered based on general principles of organic chemistry.
Potential, albeit challenging, modifications could include:
Oxidation: Strong oxidizing agents could potentially hydroxylate the ethyl group, primarily at the benzylic-like α-position, though such conditions risk oxidizing other parts of the molecule.
Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl chain, which could then serve as a handle for subsequent nucleophilic substitution. This process, however, often suffers from a lack of selectivity.
N-Dealkylation: While not a modification of the ethyl group itself, N-dealkylation represents a transformation of the N-ethyl sulfonamide. Metabolic studies on related complex sulfonamides have identified N-dealkylation as a metabolic pathway, indicating that this bond can be cleaved under certain enzymatic or chemical conditions. researchgate.net
Steric effects of the N-alkyl group are known to influence the reactivity and rearrangement pathways of arylsulfonamides, suggesting that even small changes to this substituent can have significant impacts on molecular behavior. nih.gov
Table 1: Potential Modification Strategies for the N-Ethyl Substituent
| Reaction Type | Potential Reagents | Expected Product | Challenges |
|---|---|---|---|
| Oxidation | Strong Oxidants (e.g., KMnO₄, CrO₃) | Hydroxylated or Carbonyl derivatives | Low selectivity, risk of over-oxidation and ring degradation |
| Radical Halogenation | N-Bromosuccinimide (NBS) + Light/Initiator | α- or β-haloethyl derivative | Lack of selectivity, potential for multiple halogenations |
| N-Dealkylation | Harsh acid/base or specific reagents (e.g., BBr₃) | N-H sulfonamide (primary) | Requires harsh conditions, potential cleavage of other bonds |
Functionalization of the Sulfonamide Groups
The two sulfonamide groups, one primary (-SO₂NH₂) and one secondary (-SO₂NH-Et), are key sites for functionalization. The presence of an acidic proton on the nitrogen atom of the primary sulfonamide makes it a prime target for a variety of transformations. The secondary sulfonamide is generally less reactive due to the steric hindrance and electron-donating nature of the ethyl group.
Primary Sulfonamide (-SO₂NH₂) Functionalization:
N-Alkylation/N-Arylation: The acidic N-H proton can be removed by a base, and the resulting anion can be reacted with alkyl or aryl halides. Copper-catalyzed cross-coupling reactions are particularly effective for the N-arylation of sulfonamides with aryl halides. nih.govresearchgate.net This allows for the introduction of a wide variety of substituents.
Conversion to Intermediates: The primary sulfonamide group can be converted into more versatile synthetic handles. Recent advances in "late-stage functionalization" have demonstrated that primary sulfonamides can be transformed into sulfinate intermediates via NHC-catalyzed reductive deamination. researchgate.netorganic-chemistry.org These sulfinates can then be converted into sulfones, sulfonic acids, or other functional groups. organic-chemistry.org
Secondary Sulfonamide (-SO₂NH-Et) Functionalization: While the N-H proton is absent, the secondary sulfonamide can still participate in reactions. In a group of related arylsulfonamide derivatives, the N-alkylation of a secondary sulfonamide moiety was explored as a strategy for designing selective receptor ligands, indicating its accessibility for further substitution under certain conditions. nih.gov
Table 2: Functionalization Strategies for the Sulfonamide Groups
| Sulfonamide Group | Reaction Type | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Primary (-SO₂NH₂) | N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | -SO₂NHR | General Principle |
| Primary (-SO₂NH₂) | N-Arylation | Aryl Halide, Cu Catalyst, Base | -SO₂NHAr | nih.gov |
| Primary (-SO₂NH₂) | Reductive Deamination | N-sulfonylimine formation, NHC Catalyst | Sulfinate Intermediate (-SO₂⁻) | researchgate.netorganic-chemistry.org |
| Secondary (-SO₂NH-Et) | Further N-Alkylation | Strong Base, Alkyl Halide (R-X) | -SO₂NR-Et (Quaternary Sulfonamide) | nih.gov |
Selective Aromatic Functionalization of the Benzene (B151609) Ring (e.g., bromination, chlorination)
Direct functionalization of the benzene ring in N-Ethylbenzene-1,4-disulfonamide via electrophilic aromatic substitution (EAS) is challenging. The sulfonamide group (-SO₂NHR) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. youtube.comlibretexts.org With two such deactivating groups present in a para-relationship, the electron density of the ring is significantly reduced, necessitating harsh reaction conditions for substitutions like halogenation.
The two sulfonamide groups are meta-directing. youtube.com In the 1,4-disubstituted pattern of the parent molecule, all available positions on the ring (2, 3, 5, and 6) are ortho to one sulfonamide group and meta to the other. Due to the strong deactivating nature of the substituents, electrophilic attack is disfavored at all positions, but if forced, it would occur at one of these four equivalent positions. Standard halogenation reactions, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), would require high temperatures and/or long reaction times. wikipedia.org The development of halogenated benzenesulfonamides as selective enzyme inhibitors underscores the utility of such derivatives, though their synthesis often starts from already halogenated precursors rather than by direct halogenation of a deactivated ring. nih.gov
Table 3: Predicted Aromatic Halogenation of this compound
| Reaction | Reagents | Predicted Product | Required Conditions |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-Bromo-N-ethylbenzene-1,4-disulfonamide | Harsh (e.g., high heat, extended reaction time) |
| Chlorination | Cl₂, AlCl₃ | 2-Chloro-N-ethylbenzene-1,4-disulfonamide | Harsh (e.g., high heat, extended reaction time) |
Synthesis of Complex Architectures Incorporating the this compound Core
The this compound core serves as a valuable scaffold or building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. mdpi.com The distinct reactivity of the two sulfonamide groups allows for sequential and directed synthesis, enabling the creation of diverse libraries of compounds.
A prominent example is the use of the benzene-1,4-disulfonamide scaffold in the development of potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for certain cancers. nih.govnih.gov In these studies, the core structure was elaborated by attaching complex heterocyclic and carbocyclic moieties to the sulfonamide nitrogen atoms. nih.gov The synthetic route typically involves preparing the disulfonyl chloride and then reacting it sequentially with different amines to build up the complex structure. researchgate.net This demonstrates the utility of the core in orienting substituents in a specific spatial arrangement required for biological activity.
Furthermore, sulfonated aromatic compounds are widely used as monomers in the synthesis of specialty polymers, such as sulfonated poly(arylene ether)s, which are used in applications like proton exchange membranes. researchgate.netmdpi.com While this compound itself may not be a direct monomer without further modification, its structure suggests potential use as a cross-linking agent or as a precursor to a monomer for polycondensation reactions, leveraging the reactivity of the sulfonamide N-H bond.
Table 4: Examples of Complex Architectures Based on the Benzene-1,4-disulfonamide Core
| Architecture Type | Synthetic Approach | Application Area | Reference |
|---|---|---|---|
| Medicinal Chemistry Scaffolds (e.g., OXPHOS Inhibitors) | Sequential amination of benzene-1,4-disulfonyl chloride with complex amines. | Oncology, Drug Discovery | nih.govnih.gov |
| Polymer Building Blocks (Potential) | Polycondensation reactions involving the N-H of the primary sulfonamide. | Materials Science (e.g., Specialty Polymers) | Analogous to researchgate.netmdpi.com |
| Cross-linking Agents (Potential) | Incorporation into a polymer backbone via reaction at both sulfonamide sites. | Polymer Chemistry | General Principle |
Future Research Directions and Emerging Challenges
Exploration of Novel Synthetic Pathways for Sustainable Production
The pursuit of sustainable chemical manufacturing has spurred research into greener synthetic routes for sulfonamides, a direction highly relevant for the production of N-Ethylbenzene-1,4-disulfonamide. Traditional methods often rely on harsh reagents and generate significant waste. Future research is poised to focus on environmentally benign alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.
A promising avenue is the adoption of aqueous media for sulfonamide synthesis. nih.gov Water as a solvent offers significant environmental and safety advantages over volatile organic compounds. Research has demonstrated the feasibility of conducting sulfonylation reactions in water, often with the assistance of a base to control pH, leading to high yields and simplified product isolation through filtration. nih.gov Another green approach is the development of solvent-free reaction conditions. organic-chemistry.org Mechanochemistry, which involves reactions induced by mechanical force in a ball mill, has emerged as a powerful technique for the synthesis of sulfonamides without the need for bulk solvents. fudan.edu.cn This method is not only environmentally friendly but can also lead to faster reaction times and high yields. organic-chemistry.org
Furthermore, the use of safer and more sustainable starting materials is a key area of investigation. This includes exploring alternatives to traditional sulfonyl chlorides. One-pot syntheses starting from aromatic acids and amines, which are common and readily available precursors, are being developed. acs.org These methods often leverage catalytic systems to achieve the desired transformation, bypassing the need to isolate potentially hazardous intermediates. acs.org The development of such pathways for this compound would represent a significant advancement in its sustainable production.
Design and Development of Next-Generation Catalysts and Reagents
The efficiency and selectivity of this compound synthesis can be significantly enhanced through the development of advanced catalysts and reagents. Future research in this area is directed towards creating highly active, selective, and recyclable catalytic systems that can operate under mild conditions.
Novel Catalytic Systems:
Next-generation catalysts for sulfonamide synthesis include both homogeneous and heterogeneous systems. High-throughput experimentation (HTE) is becoming an invaluable tool for the rapid screening of large libraries of potential catalysts to identify optimal systems for specific transformations, such as the N-arylation of sulfonamides. acs.orgnih.gov For instance, palladium-based catalysts with specialized phosphine (B1218219) ligands have shown great promise in facilitating the coupling of sulfonamides with aryl partners. acs.org
Nanocatalysis offers another exciting frontier. The use of magnetic nanoparticles, such as nano-Ru/Fe3O4, allows for the efficient synthesis of sulfonamides with the significant advantage of easy catalyst recovery and reuse through magnetic separation. researchgate.net These catalysts have been shown to be effective in the direct coupling of sulfonamides and alcohols under environmentally benign conditions. researchgate.net
Innovative Reagents:
Beyond catalysts, the design of novel reagents for the formation of the crucial sulfonyl chloride or sulfonamide bond is a major focus. Reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) have been developed for the synthesis of heteroaryl sulfonamides from organozinc reagents without the need for a transition-metal catalyst. acs.org Another innovative approach involves the use of sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which allow for the direct synthesis of primary sulfonamides from organometallic reagents in a single step. rsc.org
Furthermore, methods for the direct conversion of sulfonyl hydrazides to sulfonyl chlorides or bromides using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) offer a milder alternative to traditional oxidative chlorination. nih.gov The application of these next-generation catalysts and reagents to the synthesis of this compound and its derivatives could lead to more efficient, versatile, and sustainable manufacturing processes.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical processes and materials. For this compound, these advanced computational approaches offer significant potential for predicting its properties, reactivity, and interactions, thereby guiding experimental efforts.
Predicting Physicochemical and Biological Properties:
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. organic-chemistry.orgyoutube.com For sulfonamides, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrase. organic-chemistry.org By applying QSAR to this compound and its potential derivatives, researchers could predict their biological activities and prioritize the synthesis of the most promising candidates for various applications. Density Functional Theory (DFT) is another computational method frequently used to simulate the electronic structure of organic compounds, providing insights into molecular reactivity and electronic transitions. nih.gov
Modeling Reaction Pathways and Mechanisms:
Computational modeling can also be used to elucidate reaction mechanisms and predict the performance of synthetic reactions. For instance, machine learning algorithms are being employed to predict the yield of electrochemical sulfonamide synthesis based on molecular descriptors of the reactants. acs.org This predictive capability can significantly reduce the number of experiments required to optimize reaction conditions. Molecular dynamics (MD) simulations can provide detailed insights into the interactions between molecules over time. acs.org For this compound, MD simulations could be used to study its conformational flexibility and its interactions with biological targets or material interfaces. acs.org
In Silico Design of Derivatives:
A key application of computational modeling is the in silico design of novel derivatives with desired properties. By creating virtual libraries of this compound derivatives and using computational tools to screen for properties such as binding affinity to a specific target, researchers can identify promising new molecules for synthesis and testing. nih.govacs.org This rational design approach can significantly accelerate the development of new materials and therapeutic agents based on the this compound scaffold.
Integration of this compound into Hybrid Materials and Nanostructures
The unique physicochemical properties of the sulfonamide functional group make this compound an attractive building block for the creation of advanced hybrid materials and nanostructures. Future research is expected to explore the integration of this compound into various material platforms to impart specific functionalities.
Sulfonamide-Containing Polymers:
Polymers incorporating sulfonamide moieties can exhibit interesting properties, such as pH-sensitivity. nih.gov The weakly acidic nature of the sulfonamide group can lead to changes in polymer solubility or swelling in response to pH variations, making them suitable for applications in drug delivery systems, sensors, and other biomaterials. nih.gov The synthesis of well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups can be achieved through techniques like RAFT polymerization, opening up possibilities for creating novel block copolymers and functional polymeric vectors. fudan.edu.cn
Hybrid Materials and Metal-Organic Frameworks (MOFs):
The hybridization of sulfonamides with other functional molecules or materials can lead to synergistic properties. researchgate.net For example, sulfonamide-based hybrid compounds are being explored for a wide range of biological activities. researchgate.net Metal-Organic Frameworks (MOFs) are a class of porous materials with potential applications in gas storage, separation, and catalysis. While carboxylate-based MOFs are common, sulfonate-based MOFs are less explored but offer opportunities for creating materials with highly polar pore surfaces and enhanced proton conductivity. nih.gov Integrating this compound or its derivatives as linkers in MOF structures could lead to new materials with tailored properties.
Functionalized Nanostructures:
The functionalization of nanoparticles with sulfonamide derivatives is a promising strategy for targeted therapies and advanced materials. youtube.com For instance, polymeric nanoparticles functionalized with sulfonamides have been shown to enhance the in vivo efficacy of anticancer drugs in colorectal cancer models. acs.orgyoutube.com The sulfonamide moiety can act as a targeting ligand or alter the physicochemical properties of the nanoparticles to improve their therapeutic performance. The development of this compound-functionalized nanostructures could pave the way for new applications in nanomedicine and materials science.
Addressing Stereochemical Control in this compound Derivatization (if applicable)
While this compound itself is not chiral, the introduction of substituents during its derivatization can create stereocenters. The control of stereochemistry is crucial in many applications, particularly in pharmaceuticals, where different stereoisomers can have vastly different biological activities. Therefore, a significant future challenge and research direction lies in the development of methods for the stereoselective synthesis of chiral derivatives of this compound.
The synthesis of α-C-chiral sulfonamides with high stereochemical purity is an area of active research. organic-chemistry.org Novel methods are being developed that utilize chiral precursors or auxiliaries to guide the stereochemical outcome of the reaction. organic-chemistry.orgnih.gov For example, heterocyclic thioethers and sulfones can serve as precursors for the synthesis of α-chiral sulfinates, which can then be converted to the corresponding primary sulfonamides with retention of stereochemistry. organic-chemistry.org
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. The development of chiral catalysts for sulfonamide synthesis is a key research focus. For instance, palladium-catalyzed atroposelective hydroamination of allenes has been used to construct axially chiral sulfonamides. Similarly, copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines has been reported for the synthesis of chiral aryl sulfinamides. fudan.edu.cn The application of such catalytic systems to the derivatization of this compound could enable the synthesis of a wide range of enantiomerically pure compounds.
Furthermore, the stereoselective synthesis of sulfinate esters through asymmetric condensation using organocatalysts provides a versatile route to various chiral sulfur-containing pharmacophores. acs.org These chiral sulfinate esters can be derived from existing sulfonamide drugs and can be transformed into a diverse array of chiral sulfur compounds. acs.org Exploring these and other stereoselective synthetic strategies will be crucial for unlocking the full potential of chiral derivatives of this compound in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
